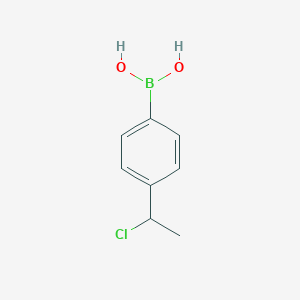
4-(1-Chlorethyl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Chloroethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of phenylboronic acid, where a chlorine atom is attached to the ethyl group at the para position of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(1-Chloroethyl)phenylboronic acid has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1-Chloroethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 4-(1-chloroethyl)styrene with a borane reagent, followed by oxidation to yield the boronic acid . Another method includes the direct borylation of 4-(1-chloroethyl)benzene using a transition metal catalyst such as palladium or nickel .
Industrial Production Methods
Industrial production of 4-(1-chloroethyl)phenylboronic acid typically involves large-scale hydroboration reactions, where the starting material is 4-(1-chloroethyl)styrene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Chloroethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Ethyl derivatives.
Substitution: Functionalized derivatives with various substituents replacing the chlorine atom.
Wirkmechanismus
The mechanism of action of 4-(1-Chloroethyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the chlorine atom, which can participate in various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the chlorine and ethyl groups, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a chlorine atom, leading to different reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group, which makes it useful in different types of organic synthesis reactions.
Uniqueness
4-(1-Chloroethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Eigenschaften
IUPAC Name |
[4-(1-chloroethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJSRJJSVCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-methylphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/new.no-structure.jpg)
![3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
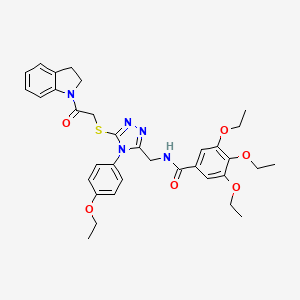
![8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B2487167.png)
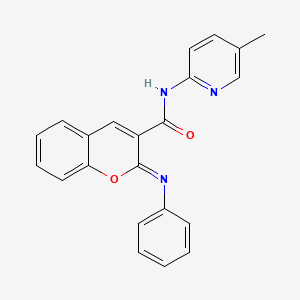
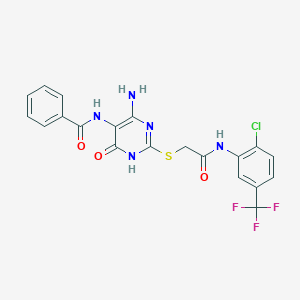
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
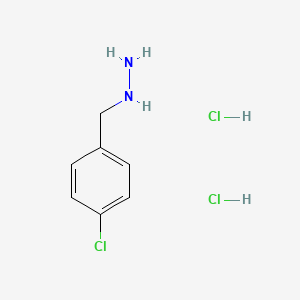
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)
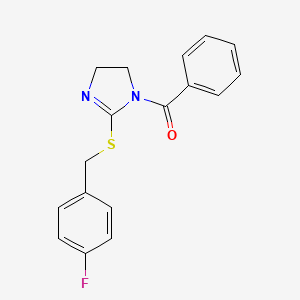
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
![N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2487179.png)
